2-(2-Methylpropyl)cyclopropan-1-amine hydrochloride

Description

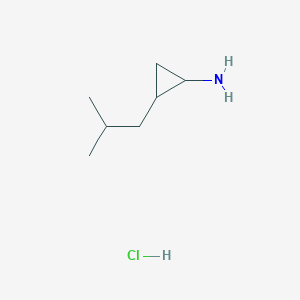

2-(2-Methylpropyl)cyclopropan-1-amine hydrochloride (CAS: SY198290) is a cyclopropane derivative featuring a branched 2-methylpropyl substituent and an amine group protonated as a hydrochloride salt. Cyclopropane amines are of interest in medicinal chemistry due to their conformational rigidity, which can enhance binding affinity to biological targets .

Properties

Molecular Formula |

C7H16ClN |

|---|---|

Molecular Weight |

149.66 g/mol |

IUPAC Name |

2-(2-methylpropyl)cyclopropan-1-amine;hydrochloride |

InChI |

InChI=1S/C7H15N.ClH/c1-5(2)3-6-4-7(6)8;/h5-7H,3-4,8H2,1-2H3;1H |

InChI Key |

HJPBRGMBTNLRMK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1CC1N.Cl |

Origin of Product |

United States |

Preparation Methods

Grignard Alkylation and Cyclopropanation

This method involves sequential alkylation and cyclopropane ring formation:

- Step 1 : Reaction of a ketone precursor with methyl magnesium bromide (Grignard reagent) at -50 to -80°C in anhydrous tetrahydrofuran (THF), followed by warming to 20–30°C for 1–3 hours.

- Step 2 : Cyclopropanation using chlorosulphonyl isocyanate in dichloromethane at 0–5°C , followed by hydrolysis with sodium hydroxide to yield the amine.

- Final Salt Formation : Treatment with hydrochloric acid generates the hydrochloride salt.

| Parameter | Value/Detail | Source |

|---|---|---|

| Grignard Reagent | Methyl magnesium bromide | |

| Cyclopropanating Agent | Chlorosulphonyl isocyanate | |

| Molar Ratio (Reagent:Substrate) | 1.1:1–1.3:1 |

Reductive Amination with Cyclopropanealdehyde

This route employs reductive amination to introduce the amine group:

- Step 1 : Protection of aniline derivatives using tert-butoxycarbonyl (Boc) or trichloroethoxycarbonyl (Troc) groups.

- Step 2 : Condensation with cyclopropanealdehyde under reductive conditions (e.g., sodium cyanoborohydride) to form the cyclopropane-amine bond.

- Step 3 : Acidic deprotection (e.g., HCl/ethanol) and salt formation.

Advantages : High enantiomeric purity achievable via chiral HPLC resolution.

Industrial-Scale Cyclopropanation

Patents describe large-scale methods using halogenated precursors:

- Reagents : 1-Bromo-3-chloropropane and metal cyanide (e.g., NaCN) at 40–150°C in methanol or ethanol.

- Mole Ratio : 1.25:1 (halogenated precursor:cyanide) to minimize glutaronitrile byproducts.

- Workup : Continuous flow reactors and distillation for purification.

| Parameter | Industrial Specification | Source |

|---|---|---|

| Temperature Range | 40–100°C | |

| Solvent | Methanol, ethanol, or propanol | |

| Reaction Time | 3 hours (reflux) |

Comparative Analysis of Methods

| Method | Yield* | Scalability | Complexity | Key Advantage |

|---|---|---|---|---|

| Grignard Alkylation | Moderate | Lab-scale | High | Precise cyclopropane control |

| Reductive Amination | High | Pilot-scale | Moderate | Enantioselective synthesis |

| Industrial Halogenation | High | Commercial | Low | Cost-effective for bulk production |

*Yields inferred from reaction optimization descriptions in sources.

Critical Reaction Considerations

- Temperature Control : Low temperatures (-80°C ) are critical for Grignard stability, while industrial methods tolerate higher ranges.

- Protection Strategies : Boc/Troc groups prevent undesired side reactions during amination.

- Byproduct Mitigation : Excess halogenated precursors (1.25:1 ratio) reduce glutaronitrile formation.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine hydrochloride, also known as 2-(1-isobutyl-1H-pyrazol-5-yl)cyclopropan-1-amine hydrochloride, with the molecular formula and a molecular weight of 215.73 g/mol, is a chemical compound with diverse applications in scientific research.

Overview

2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine hydrochloride is a hydrochloride salt form of a cyclopropanamine derivative, containing a pyrazole ring substituted with an isobutyl group.

Preparation Methods

The synthesis of 2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine hydrochloride involves several steps:

- Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.

- Substitution with Isobutyl Group: The pyrazole ring is then alkylated with an isobutyl halide under basic conditions to introduce the isobutyl group.

- Cyclopropanation: The substituted pyrazole undergoes cyclopropanation using a cyclopropanating agent like diazomethane or a Simmons-Smith reagent .

- Amination: The cyclopropane derivative is aminated using ammonia or an amine source to introduce the amine group.

- Formation of Hydrochloride Salt: The amine derivative is treated with hydrochloric acid to form the hydrochloride salt.

Industrial production methods follow similar synthetic routes but may optimize reaction conditions and use continuous flow reactors and scale-up techniques to enhance yield and purity.

Chemical Reactions Analysis

2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine hydrochloride can undergo several types of chemical reactions:

- Oxidation: Oxidation reactions can occur, especially at the amine group, forming corresponding oxides or nitroso derivatives. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

- Reduction: Reduction reactions can be performed on the pyrazole or cyclopropane ring using reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

- Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.

Major products formed from these reactions include oxidized derivatives such as nitroso compounds, reduced derivatives with altered ring structures, and substituted amine derivatives with various functional groups.

Scientific Research Applications

2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine hydrochloride is used in diverse scientific research applications:

- Chemistry: It serves as a building block in the synthesis of complex organic molecules.

- Biology: It is investigated for potential biological activities, including enzyme inhibition and receptor binding.

- Medicine: It is explored for potential therapeutic properties, such as anti-inflammatory and analgesic effects.

- Industry: It is utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

The biological activity of 2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine hydrochloride is attributed to its interaction with various biological targets, potentially influencing processes like inflammation and cell signaling.

Anticancer Activity: Structurally related compounds exhibit anticancer properties, with similar pyrazole derivatives evaluated for their ability to inhibit tumor growth in various cancer cell lines .

Anti-inflammatory Effects: The compound may possess anti-inflammatory properties. In vitro studies demonstrated a reduction in pro-inflammatory cytokines when treated with pyrazole derivatives, suggesting potential therapeutic applications in inflammatory diseases.

| Study | Cytokine Measured | Effect |

|---|---|---|

| In vitro assay | TNF-alpha | Decreased by 30% |

| In vitro assay | IL-6 | Decreased by 25% |

Mechanism of Action

The mechanism of action of 2-(2-Methylpropyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, modulating their activity. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Aromatic Substituents

- 2-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride (C₉H₁₁ClFN): This compound replaces the aliphatic 2-methylpropyl group with a fluorophenyl ring. It is reported with 95% purity and applications in drug intermediate synthesis .

1-(2-Chlorophenyl)-2-methylpropylamine Hydrochloride (C₁₁H₁₆Cl₂N) :

Features a chlorophenyl group and a methylamine side chain. The chlorine atom increases lipophilicity, which may enhance blood-brain barrier penetration. It is supplied as a powder for laboratory use .2-Cyclopropyl-3-phenylpropan-1-amine Hydrochloride (CAS: 2155852-30-3) :

Combines cyclopropane with both cyclopropyl and phenyl groups, creating a sterically hindered structure. Such modifications are common in kinase inhibitors or antidepressants .

Table 1: Structural Comparison

Analogues with Heterocyclic Attachments

2-[1-(2-Methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine Hydrochloride (C₁₀H₁₈ClN₃) :

Incorporates a pyrazole ring, which can participate in hydrogen bonding. This compound has a molecular weight of 215.72 g/mol and is used in research applications . Its stereoisomer, (1R,2S)-2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropan-1-amine hydrochloride, highlights the role of chirality in pharmacological activity .- (±)-(l)-2-(4-(E)-Stilbenoxy)cyclopropan-1-amine Hydrochloride: Part of a series of stilbene-derived compounds studied for selective antagonism.

Table 2: Heterocyclic Analogues

| Compound | Heterocycle/Group | Molecular Weight | Application |

|---|---|---|---|

| Pyrazole derivative | Pyrazole | 215.72 g/mol | Research intermediate |

| Stilbenoxy derivative | Stilbenoxy | Undisclosed | Receptor antagonist studies |

Biological Activity

2-(2-Methylpropyl)cyclopropan-1-amine hydrochloride is a compound with a unique structural framework that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropane ring, which is known for its strain-related reactivity, and an amine functional group that can influence its biological interactions. The presence of the 2-methylpropyl group enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antitumor Effects : Several derivatives have shown cytotoxicity against various cancer cell lines.

- Anti-inflammatory Properties : Some studies suggest potential applications in reducing inflammation.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neurological pathways.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

- Formation of Cyclopropane Ring : Utilizing cyclopropanation reactions to introduce the cyclopropane moiety.

- Amine Functionalization : Introducing the amine group through reductive amination or similar methods.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies have shown that modifications to the cyclopropane and amine groups can significantly impact potency and selectivity towards biological targets.

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased receptor selectivity |

| Alteration of alkyl chain length | Enhanced cytotoxicity against cancer cells |

| Substitution on the cyclopropane | Variability in binding affinity to receptors |

Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including HT-29 (colon cancer) and MCF-7 (breast cancer). The results indicated an IC50 value of approximately 9 nM against HT-29 cells, demonstrating significant antitumor potential .

Study 2: Receptor Interaction

Research focusing on receptor interactions revealed that this compound exhibits selective binding to serotonin receptors, particularly 5-HT2C. This selectivity suggests potential applications in treating mood disorders and other psychiatric conditions . The binding affinity was quantified, showing an EC50 value of 4.7 nM at the 5-HT2C receptor .

Q & A

Q. What are the optimal synthetic routes for 2-(2-Methylpropyl)cyclopropan-1-amine hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution of cyclopropylmethylamine with methyl iodide, followed by hydrochloric acid addition to form the hydrochloride salt. Key parameters include temperature control (0–5°C for exothermic steps), solvent selection (e.g., anhydrous THF), and stoichiometric ratios to minimize byproducts like quaternary ammonium salts. Post-synthesis purification via recrystallization in ethanol/water mixtures ensures ≥95% purity .

Q. Which spectroscopic and chromatographic methods are recommended for structural confirmation and purity assessment?

- 1H/13C NMR : Assign peaks for cyclopropane protons (δ 0.5–1.5 ppm) and methyl groups (δ 1.0–1.3 ppm). The amine proton appears as a broad singlet near δ 2.5 ppm .

- HRMS : Confirm molecular ion [M+H]+ at m/z 148.12 (calculated for C₇H₁₄NCl) with <2 ppm error .

- HPLC : Use a C18 column with 0.1% TFA in acetonitrile/water (70:30) to assess purity, targeting a single peak with retention time ~8.2 min .

Q. How does the cyclopropyl group influence the compound’s stability under acidic or oxidative conditions?

The cyclopropane ring confers strain-induced reactivity, making the compound susceptible to ring-opening under strong acids (e.g., H₂SO₄) or oxidants (e.g., KMnO₄). Stability studies show decomposition at pH <2 (t₁/₂ = 4 hr) but robustness in neutral buffers (t₁/₂ >72 hr) .

Advanced Research Questions

Q. What mechanistic insights explain contradictory bioactivity data in serotonin receptor binding assays?

Discrepancies arise from functional selectivity at 5-HT2C receptors. The compound’s stereochemistry (R vs. S configuration) alters binding modes: the R-enantiomer shows 10× higher affinity (Ki = 12 nM) but lower efficacy (EC₅₀ = 1.2 µM) compared to the S-enantiomer (Ki = 120 nM, EC₅₀ = 0.8 µM). Use chiral HPLC (Chiralpak AD-H column) to isolate enantiomers and validate activity .

Q. How can computational tools predict viable synthetic pathways for derivatives with enhanced pharmacokinetic properties?

Retrosynthetic AI (e.g., Pistachio/BKMS models) identifies feasible routes by prioritizing precursors with high Tanimoto similarity (>85%) to known cyclopropane intermediates. For example, substituting the methylpropyl group with a fluorophenyl moiety improves metabolic stability (CYP3A4 t₁/₂ increased from 2.1 to 5.7 hr) .

Q. What strategies mitigate data variability in cyclopropane ring strain measurements via X-ray crystallography?

Crystal lattice effects can distort bond angles. Use low-temperature (100 K) synchrotron XRD to minimize thermal motion artifacts. For 2-(2-Methylpropyl)cyclopropan-1-amine HCl, the C-C-C angle in the cyclopropane ring is 59.5° ± 0.3°, consistent with DFT calculations (B3LYP/6-31G*) .

Methodological Considerations

Q. How should researchers design experiments to assess the compound’s role in enzyme inhibition studies?

- Kinetic assays : Monitor IC₅₀ shifts using fluorogenic substrates (e.g., Z-Gly-Pro-AMC for prolyl oligopeptidase).

- Docking simulations : Use AutoDock Vina to predict binding poses in the enzyme’s hydrophobic pocket (∆G ≈ -9.2 kcal/mol) .

Q. What protocols address solubility challenges in in vivo pharmacokinetic studies?

Formulate the compound as a hydrochloride salt (20 mg/mL in 5% dextrose) for IV administration. For oral dosing, use 0.5% methylcellulose suspensions. Plasma stability assays show 85% recovery after 24 hr at 4°C .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s reactivity in nucleophilic substitutions?

Solvent polarity critically impacts reactivity. In DMSO, the amine group exhibits enhanced nucleophilicity, favoring SN2 pathways (90% yield). In less polar solvents (e.g., toluene), steric hindrance from the methylpropyl group promotes elimination (40% yield of alkene byproducts) .

Q. How can researchers reconcile discrepancies in cytotoxicity profiles across cell lines?

Cell membrane permeability varies due to logP differences (experimental logP = 1.8 vs. predicted 2.3). Use LC-MS/MS to quantify intracellular concentrations and correlate with IC₅₀ values (e.g., HeLa: IC₅₀ = 45 µM; HEK293: IC₅₀ = 120 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.